molecular formula C11H14O B102498 2-Benzyltetrahydrofuran CAS No. 15212-27-8

2-Benzyltetrahydrofuran

Cat. No. B102498
CAS RN: 15212-27-8
M. Wt: 162.23 g/mol
InChI Key: LBHBYZMERVVPBK-UHFFFAOYSA-N
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Description

2-Benzyltetrahydrofuran is a chemical compound with the molecular formula C11H14O . It has a molar mass of 162.23 .


Synthesis Analysis

The synthesis of 2-Benzyltetrahydrofuran and similar compounds has been a topic of research. A stereoselective synthesis of substituted tetrahydrofurans via Pd-catalyzed reactions of aryl and vinyl bromides with gamma-hydroxy terminal alkenes is described . This transformation affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans . The scope and limitations of these transformations are discussed in detail, as are the effect of substrate sterics and electronics on yield and stereoselectivity .


Molecular Structure Analysis

The molecular structure of 2-Benzyltetrahydrofuran consists of a tetrahydrofuran ring with a benzyl group attached . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-Benzyltetrahydrofuran has a density of 1.007 g/cm3 at 17 °C . Its boiling point is between 112-113 °C under a pressure of 11 Torr .

Scientific Research Applications

1. Potential Antitumor Agents

A study by Pieters et al. (1999) explored dihydrobenzofuran lignans and benzofurans, related to 2-Benzyltetrahydrofuran, for their potential anticancer activity. These compounds showed promise, particularly against leukemia and breast cancer cell lines. The study highlighted a specific compound, 2b, which exhibited notable activity in inhibiting tubulin polymerization, a key process in cell division, indicating its potential as an antitumor agent (Pieters et al., 1999).

2. Solvent in Organic Chemistry

Research by Kadam et al. (2013) assessed solvents in Grignard reactions, emphasizing the role of 2-Methyltetrahydrofuran, closely related to 2-Benzyltetrahydrofuran. This solvent, derived from renewable resources, showed superior performance in minimizing by-products and is recommended as an alternative to traditional solvents for Grignard reagents (Kadam et al., 2013).

3. Antimicrobial Activity

Akiyama et al. (2007) investigated the antimicrobiological activity of 3,4-Dibenzyltetrahydrofuran lignans, which share structural similarity with 2-Benzyltetrahydrofuran. They found that higher oxidation at the benzylic position enhanced antimicrobial activity, suggesting these compounds could be effective against various microbial infections (Akiyama et al., 2007).

4. Antifungal and Antibacterial Properties

Research by Khabnadideh et al. (2012) on benzimidazole and benzotriazole derivatives, structurally related to 2-Benzyltetrahydrofuran, demonstrated significant antifungal and antibacterial activities. These findings indicate the potential use of these compounds in treating microbial infections (Khabnadideh et al., 2012).

5. Role in Green Chemistry

The study by Aycock (2007) highlighted the use of 2-Methyltetrahydrofuran, similar to 2-Benzyltetrahydrofuran, as a solvent in organometallic and biphasic reactions. This solvent, produced from renewable sources, is effective in various chemical reactions and is a greener alternative to conventional solvents (Aycock, 2007).

properties

IUPAC Name

2-benzyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHBYZMERVVPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471610
Record name 2-Benzyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyltetrahydrofuran

CAS RN

15212-27-8
Record name 2-Benzyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
MB Hay, AR Hardin, JP Wolfe - The Journal of organic chemistry, 2005 - ACS Publications
… High regioselectivity (>20:1) for 2-benzyltetrahydrofuran … aryl bromides to 2-benzyltetrahydrofuran derivatives is shown … 29 to provide the 2-benzyltetrahydrofuran with concomitant …
Number of citations: 126 pubs.acs.org
S Kim, TA Lee, Y Song - Synlett, 1998 - thieme-connect.com
… Radical cyclization of an alkoxy radical onto the double bond was successfully carried out with 12 to afford 2-benzyltetrahydrofuran (13) in 93% yield (eq 5). We also found that tris(…
Number of citations: 66 www.thieme-connect.com
S Moon, PR Clifford - The Journal of Organic Chemistry, 1967 - ACS Publications
… identified as 2-benzyltetrahydrofuran (12, 50%), 5-phenylpentanol (11, 9%), and 5-phenylpentyl acetate (13, 34%). 2-Chlorotetrahydrofuran.—2-Chlorotetrahydrofuran was prepared …
Number of citations: 9 pubs.acs.org
BD Kelly, TH Lambert - Organic Letters, 2011 - ACS Publications
… Thus for example diol 16 was found to react to produce a mixture of 2-benzyltetrahydrofuran 17 and chloride 18 in 76% and 20% yields, respectively (eq 2). This finding was not …
Number of citations: 79 pubs.acs.org
M Rigoulet, K Miqueu… - Chemistry–A European …, 2022 - Wiley Online Library
… The activation barriers for the formation of 2-benzyltetrahydrofuran and 3-… are consistent with the facile and selective formation of 2-benzyltetrahydrofuran. Cyclization of the π-complex 3 …
G Zhang, L Cui, Y Wang, L Zhang - Journal of the American …, 2010 - ACS Publications
… To our delight, 2-benzyltetrahydrofuran (ie, 2) was indeed formed, and moreover, the yield was good (Table 1, entry 1). (9) Inspection of the crude 1 H NMR spectrum revealed that …
Number of citations: 441 pubs.acs.org
N Chowdhury, A Anoop, NDP Singh - Synthesis, 2012 - thieme-connect.com
… , photolysis of 3l produced 2-benzyltetrahydrofuran (10l, 75%, … The formation of 2-benzyltetrahydrofuran can be explained … of tributyltin hydride produced 2-benzyltetrahydrofuran in 65% …
Number of citations: 7 www.thieme-connect.com
A Kurbanova, M Nigríni, K Gołąbek, O Veselý… - Microporous and …, 2023 - Elsevier
… products, 2-phenyltetrahydropyran and 2-benzyltetrahydrofuran. But all catalytic tests over … Yet again, we did not detect the 2-benzyltetrahydrofuran in the reaction mixture. In contrast, …
Number of citations: 1 www.sciencedirect.com
MG Griffith, JA Dixon - The Journal of Organic Chemistry, 1967 - ACS Publications
A synthesis of 10, 12-dihydrocyclohept [6] fluorene (9) and cationic (10) and anionic (12) derivatives is reported. Delocalization energies, charge densities, and bond orders were …
Number of citations: 3 pubs.acs.org
S Fujita, Y Ozaki, H Nozaki - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… Subsequent separation by GC afforded dibenzyl, benzylcyclohexane (6),*) and 2-benzyltetrahydrofuran (8).*) The results are found in the text. …
Number of citations: 11 www.journal.csj.jp

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